molecular formula C24H28N4O5 B11003161 6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Cat. No.: B11003161
M. Wt: 452.5 g/mol
InChI Key: NPKYUMGHJYHSIY-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4(3H)-one derivative featuring a 6,7-dimethoxy-substituted quinazolinone core and a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₂₃H₂₇N₃O₇ (MW: 457.48 g/mol) .

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

6,7-dimethoxy-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C24H28N4O5/c1-31-18-6-4-17(5-7-18)26-10-12-27(13-11-26)23(29)8-9-28-16-25-20-15-22(33-3)21(32-2)14-19(20)24(28)30/h4-7,14-16H,8-13H2,1-3H3

InChI Key

NPKYUMGHJYHSIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The quinazolinone core is a common scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name / ID Core Structure Substituent at Position 3 Molecular Weight (g/mol) Key Biological Activity
Target Compound 6,7-Dimethoxyquinazolin-4(3H)-one 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl 457.48 Not explicitly reported (assumed enzyme inhibition)
C191-0062 Quinazoline-2,4-dione 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl 468.51 Data unavailable
6,7-Dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one (Compound 3h/5h) 6,7-Dimethoxyquinazolin-4(3H)-one 4-Nitrophenyl ~400 (estimated) Dual enzyme inhibition (α-glucosidase/α-amylase)
6-Chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (Compound 5a) 6-Chloroquinazolin-4(3H)-one 3-(Trifluoromethyl)phenyl + 2-fluorobenzyl (in active form) ~430 (estimated) α-Glucosidase inhibition
Key Observations:

Core Modifications: The target compound and C191-0062 share the same substituent but differ in core structure (quinazolin-4(3H)-one vs. quinazoline-2,4-dione). The dione core in C191-0062 may alter electron distribution, affecting binding affinity . Compound 3h/5h retains the 6,7-dimethoxyquinazolinone core but substitutes the piperazine-propyl group with a 4-nitrophenyl moiety. The nitro group’s electron-withdrawing properties likely enhance enzyme inhibition compared to the methoxyphenyl group in the target compound.

Substituent Impact: The 4-methoxyphenylpiperazine group in the target compound may improve solubility and bioavailability due to the methoxy group’s hydrophilicity and piperazine’s basicity . In Compound 5a , the 2-fluorobenzyl group is critical for α-glucosidase inhibition, suggesting that even minor substituent changes (e.g., fluorine vs. methoxy) significantly alter selectivity.

Biological Activity

6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of quinazolinone derivatives typically involves a multi-step process. The specific compound can be synthesized through the following general steps:

  • Formation of the Quinazolinone Core : This involves cyclization reactions starting from appropriate anilines and carbonyl compounds.
  • Substitution Reactions : The introduction of methoxy groups and piperazine moieties is achieved through nucleophilic substitution reactions.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound exhibited IC50 values that were significantly lower than those of established chemotherapeutics like lapatinib, indicating potent anticancer properties.

CompoundCell LineIC50 (µM)Comparison to Lapatinib
This compoundMCF-73.79 ± 0.962-fold more potent
This compoundA27800.20 ± 0.0287-fold more potent
LapatinibMCF-75.9 ± 0.74Baseline
LapatinibA278012.11 ± 1.03Baseline

The mechanism by which this compound exerts its anticancer effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies have suggested that it acts as both an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR.

Neurological Activity

In addition to its anticancer properties, quinazolinone derivatives have been investigated for their anticonvulsant activities. A study indicated that modifications in the piperazine moiety could lead to varying degrees of anticonvulsant activity. Specifically, compounds with a methoxy substitution showed enhanced activity compared to their unsubstituted counterparts.

Case Studies

  • Anticonvulsant Activity Study : A study synthesized several quinazolinone derivatives and tested them for anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures.
  • Cytotoxicity Evaluation : In vitro evaluations revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its dual mechanism of action.

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